molecular formula C20H21NO3 B153435 tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate CAS No. 170147-29-2

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

Cat. No. B153435
CAS RN: 170147-29-2
M. Wt: 323.4 g/mol
InChI Key: YCFZVONIZHVXGU-UHFFFAOYSA-N
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Description

“tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The benzyloxy and tert-butyl groups are common protecting groups in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzyloxy group, and a tert-butyl group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, which can undergo electrophilic substitution reactions. The benzyloxy and tert-butyl groups may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole ring could contribute to its aromaticity and stability .

Scientific Research Applications

NMR Spectroscopy Tagging

The tert-butyl group, due to its three chemically identical methyl groups, provides exceptionally narrow and intense NMR signals even when attached to large proteins or complexes. This makes it a valuable probe in NMR studies for tagging proteins .

Organic Synthesis Building Blocks

Tert-butyl groups serve as useful building blocks in the synthesis of novel organic compounds such as amides, sulphonamides, and Mannich bases. They are involved in various synthetic routes to create enantiopure derivatives and have been preferred for their yield and diastereoselectivity .

Medicinal Chemistry

In medicinal chemistry, tert-butyl groups are part of the structure of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, which act as FLT3 inhibitors. These compounds have shown potential in inhibiting phosphorylation of FLT3 and leading to tumor regression in xenograft models .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The study of indole derivatives is a significant area of research in medicinal chemistry due to the prevalence of the indole ring in biologically active compounds. Future research could explore the biological activity of “tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate” and related compounds .

properties

IUPAC Name

tert-butyl 5-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-13-17(9-10-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFZVONIZHVXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

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